Musellarin B

Cytotoxicity Cancer Cell Lines Natural Product Screening

Researchers screening for structurally novel antitumor scaffolds often face limited access to authenticated rare natural products. Musellarin B (CAS 1392476-32-2) solves this as a verified 2,6-trans bicyclic diarylheptanoid reference standard directly isolated from Musella lasiocarpa. • Confirmed cytotoxicity across five human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) by MTT assay. • Stereochemically authenticated 2,6-trans configuration, distinguishing it from musellarins D/E and ensuring reproducible target engagement. • ≥98% HPLC purity, suitable as an analytical benchmark for SAR expansion and total synthesis validation.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
Cat. No. B592929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMusellarin B
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H22O5/c1-24-20-10-13(3-6-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)4-7-19(14)26-18/h3,5-6,8-11,14,18-19,22-23H,4,7H2,1-2H3/t14-,18-,19+/m1/s1
InChIKeyHCKMOHZJLHPQOV-ZMYBRWDISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Musellarin B: Rare Diarylheptanoid from Musella lasiocarpa


Musellarin B (CAS 1392476-32-2) is a naturally occurring bicyclic diarylheptanoid first isolated from the aerial parts of the monotypic plant Musella lasiocarpa [1]. It belongs to a rare structural sub-class of diarylheptanoids characterized by a 2,6-trans-fused dihydropyran ring system, distinguishing it from linear diarylheptanoids such as curcumin [2]. The compound has demonstrated reproducible cytotoxicity against a panel of five human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) in MTT assays, establishing a baseline activity profile for this compound class [1].

1
Rare bicyclic diarylheptanoid probe with 2,6-trans-dihydropyran configuration
2
Supports cell-model endpoint review across five human tumor cell lines
3
Stereochemical-control study fit for target engagement and pharmacophore modeling

Why Generic Diarylheptanoids Cannot Substitute for Musellarin B


Generic substitution within the diarylheptanoid family is scientifically unsound because minor structural modifications drastically alter both molecular target engagement and cytotoxicity profiles. Within the single study that isolated musellarins B–E and co-occurring phenylphenalenones from Musella lasiocarpa, compound 9 (a phenylphenalenone) exhibited IC50 values of 2.3–10.3 µM across the five cell lines, whereas the musellarins formed a distinct activity cluster with differing potency and selectivity [1]. The 2,6-trans-dihydropyran configuration present in musellarin B is stereochemically distinct from the 2,6-cis configuration found in musellarins D and E, a difference that directly impacts biological recognition and synthetic accessibility [2]. Therefore, procurement specifications cannot be relaxed to a broader compound class without risking irreproducible biological results.

!
Generic diarylheptanoids or curcuminoids may shift cytotoxicity and target-engagement profiles
!
Musellarin D/E possess 2,6-cis configuration; stereochemical mismatch may alter biological recognition
!
Co-occurring phenylphenalenones occupy a distinct potency tier; their activity profile may not transfer

Differentiation Evidence for Musellarin B


Cytotoxicity vs. Co-Isolated Phenylphenalenones

In the original isolation study, musellarin B (compound 2) demonstrated cytotoxic activity across all five tested human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) in an MTT assay, alongside several co-isolated compounds. The class-level differentiation is most stark with compound 9 (2-methoxy-9-(3′,4′-dihydroxyphenyl)-1H-phenalen-1-one), the most potent compound in the study, which achieved IC50 values of 5.8, 10.3, 6.3, 3.3, and 2.3 µM, respectively [1]. Musellarin B's exact IC50 values are reported in the original Table 5 but represent a distinct potency tier that validates its independent selection for mechanism-of-action studies where phenylphenalenone-level potency is not required or where structural novelty is the primary driver. Cisplatin served as the positive control [1].

Cytotoxicity vs. Phenylphenalenones
Class-level inference
Distinct activity cluster vs. compound 9 (IC50 2.3–10.3 µM across 5 cell lines)
Supports cytotoxicity endpoint review
Exact IC50 values require extraction from primary Table 5
Cytotoxicity Cancer Cell Lines Natural Product Screening

Stereochemical Configuration and Synthesis

Musellarin B possesses a 2,6-trans-fused dihydropyran (DHP) configuration, which is synthetically accessible via palladium-catalyzed arylation of Achmatowicz rearrangement products with boronic acids [1]. In contrast, musellarins D and E feature a 2,6-cis-DHP configuration that required a distinct synthetic strategy and were only recently achieved for the first time via total synthesis [1]. This stereochemical divergence is not merely academic: the original structural assignment of musellarins D and E incorrectly assumed a trans-fused-2,6-cis-THP motif, and the correction to a cis-fused-2,6-cis-THP configuration was enabled only by synthetic access to authentic standards [1]. Therefore, procurement of authentic musellarin B with verified stereochemistry is critical for any study where target binding or pharmacophore modeling depends on three-dimensional conformation.

Stereochemical Configuration
Cross-study comparable
2,6-trans-dihydropyran (musellarin B) vs. 2,6-cis (musellarins D/E)
Stereochemical-control context for SAR studies
Configurational assignment confirmed by total synthesis
Total Synthesis Stereochemistry Dihydropyran Configuration

Influenza RNA Polymerase Inhibition

A patent (CN112225717A) discloses that musellarin and its analogue molecules target influenza A virus RNA polymerase, inhibiting viral transcription and replication [1]. The patent claims low cytotoxicity and high selectivity for the polymerase target, distinguishing these molecules from conventional influenza drugs such as neuraminidase inhibitors or M2 ion channel blockers [1]. While the patent describes a genus of musellarin analogues rather than isolating musellarin B specifically, the core scaffold's ability to engage a non-canonical antiviral target provides a differentiation axis versus other natural product classes commonly screened for influenza (e.g., flavonoids, polyphenols). This mechanism-based differentiation supports procurement for antiviral drug discovery programs exploring host- or polymerase-directed mechanisms.

Influenza Polymerase Inhibition
Class-level inference
Patent claims polymerase-targeting scaffold with reported low cytotoxicity
Supports antiviral target-engagement studies
Quantitative IC50/EC50 for musellarin B not publicly available
Antiviral Influenza A RNA Polymerase Inhibition

Monotypic Plant Source and Supply Constraints

Musellarin B is isolated from Musella lasiocarpa, a monotypic species endemic to a specific altitude range (1500–2500 m) in Yunnan Province, China [1]. This botanical exclusivity contrasts with widely distributed diarylheptanoid sources such as Curcuma longa (turmeric) or Alpinia species, which produce curcuminoids and linear diarylheptanoids [2]. The restricted natural source means that authentic musellarin B cannot be readily replaced by extracts from more accessible plants, and its procurement necessitates rigorous botanical authentication and chemical fingerprinting. Total synthesis has been achieved [3] but remains a multi-step process (11–12 steps), further limiting casual substitution.

Monotypic Plant Source
Supporting evidence
Musella lasiocarpa (endemic, 1500–2500 m, Yunnan); ~3 mg yield from 3.0 kg
Supply-chain and authentication review
Total synthesis achieved in 11–12 steps
Natural Product Supply Chain Monotypic Species Quality Control

Purity and Characterization Standards

The original isolation study provides complete spectroscopic characterization for musellarin B, including 1H and 13C NMR assignments, optical rotation ([α]D20 −223.3, c 0.17, MeOH), UV, IR, and HR-EIMS data [1]. This comprehensive characterization benchmark enables procurement specifications that demand identity and purity verification via orthogonal methods. Vendor-supplied musellarin B is typically offered at ≥95% or ≥98% purity ; however, confirmation against the published spectroscopic fingerprint is essential because musellarins B–E are structurally similar bicyclic diarylheptanoids that co-elute under certain chromatographic conditions [1]. Without such verification, the risk of receiving a musellarin congener (e.g., musellarin C or D) rather than musellarin B specifically is non-trivial.

Purity Standards
Supporting evidence
Full NMR, [α]D20 −223.3, HR-EIMS m/z 354.1470; vendor purity ≥95–98%
Identity confirmation against published fingerprint
Congener mix-up risk with musellarins C–E
Analytical Chemistry Quality Control Reproducibility

Musellarin B Research & Procurement Applications


Phenotypic Anticancer Screening

Researchers conducting phenotypic screens against the NCI-60 or similar human tumor cell line panels can employ musellarin B as a structurally authenticated, rare bicyclic diarylheptanoid probe. Its confirmed cytotoxicity against HL-60, SMMC-7721, A-549, MCF-7, and SW480 cell lines [1] provides a defined starting point for mechanism-of-action deconvolution, particularly in programs seeking to move beyond the extensively studied curcumin scaffold. Procurement of musellarin B with verified 2,6-trans stereochemistry ensures that any observed biological activity is correctly attributed to the target compound rather than a configurational isomer [2].

Influenza A Polymerase Inhibitor Discovery

Drug discovery programs targeting the influenza A virus RNA polymerase can leverage the musellarin scaffold as a validated chemical starting point. The patent disclosure that musellarin analogues inhibit this polymerase with claimed low cytotoxicity [3] positions musellarin B as a reference standard for structure-activity relationship (SAR) expansion and medicinal chemistry optimization. Procurement of high-purity musellarin B enables comparative biochemical assays to benchmark novel synthetic analogues against the natural product lead.

Stereochemical Probe for Total Synthesis

Synthetic chemistry laboratories engaged in the total synthesis of diarylheptanoid natural products require authentic musellarin B as a reference standard for stereochemical assignment. The recent correction of musellarin D and E configuration based on comparison with synthetic standards [2] underscores the importance of procuring and characterizing natural musellarin B as an analytical benchmark. Its procurement directly enables the validation of novel asymmetric synthetic methodologies targeting 2,6-trans-dihydropyran architectures.

Botanical Authentication Reference Standard

Phytochemistry and pharmacognosy laboratories studying Musella lasiocarpa or related Musaceae species require musellarin B as an authenticated reference standard for botanical extract standardization and chemotaxonomic studies. Given the monotypic nature of the source plant [1], musellarin B serves as a species-specific chemical marker. Procurement of analytically verified material supports quality control of herbal preparations and enables reliable quantification in plant metabolomics studies.

Application
Selection Property
Validation Focus
Phenotypic anticancer screening
Cell-model endpoint review
Cytotoxicity and mechanism-of-action deconvolution
Influenza A polymerase inhibitor discovery
Antiviral target-engagement studies
Polymerase inhibition benchmarking
Stereochemical probe for total synthesis
Stereochemical-control context
2,6-trans-dihydropyran architecture validation
Botanical authentication reference standard
Species-specific chemical marker
Extract standardization and chemotaxonomic studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Musellarin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.